molecular formula C19H28N2O4 B2903210 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034480-76-5

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2903210
CAS No.: 2034480-76-5
M. Wt: 348.443
InChI Key: XQYOYUSAIDHFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multiple steps:

    Formation of the Methoxyphenyl Tetrahydropyran Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst to form the intermediate.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Using optimized reaction conditions to maximize yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)amine
  • **1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate

Uniqueness

3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-17-4-2-15(3-5-17)19(8-12-25-13-9-19)14-20-18(22)21-16-6-10-24-11-7-16/h2-5,16H,6-14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOYUSAIDHFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.